molecular formula C24H21N B8506435 8-Benzylidene-2-(2-phenylethenyl)-5,6,7,8-tetrahydroquinoline CAS No. 238755-37-8

8-Benzylidene-2-(2-phenylethenyl)-5,6,7,8-tetrahydroquinoline

Cat. No. B8506435
M. Wt: 323.4 g/mol
InChI Key: CKXRLTFRNLMNCL-UHFFFAOYSA-N
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Patent
US06720188B2

Procedure details

A 1 L round-bottomed flask equipped with a stirring bar, condenser and nitrogen gas inlet was charged with 2-methyl-5,6,7,8-tetrahydroquinoline (2, 80.5 g, 0.547 mol), PhCHO (222 mL, 2.19 mol), and Ac20 (206 mL, 2.19 mol). The mixture was heated under reflux at 160-170° C. under nitrogen atmosphere for 5 days. Then all volatile materials were removed by distillation under atmospheric pressure at ˜170° C. The residue was mixed with hot EtOH (200 mL) and stirred at 70° C. The stirred solution was cooled to room temperature and seeded with crystals of the product 3 to facilitate crystallization. The precipitate was collected by vacuum filtration, washed with EtOH (100 mL) and dried in vacuo to give the pale brown solid (175 g), which was impure. The crude material was chromatographed over silica gel (hexane only) to give bisbenzylidene 3 (142.4 g, 83%) as a pale yellow solid. Physical data see A. B. Khasanov's Ph. D. Thesis (2000).
Quantity
80.5 g
Type
reactant
Reaction Step One
Name
Quantity
222 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[C:11]1([CH:17]=O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH:17](=[C:9]1[C:10]2[N:1]=[C:2]([CH:3]=[CH:4][C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:3]=[CH:4][C:5]=2[CH2:6][CH2:7][CH2:8]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
80.5 g
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
222 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L round-bottomed flask equipped with a stirring bar, condenser and nitrogen gas inlet
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
Then all volatile materials were removed by distillation under atmospheric pressure at ˜170° C
ADDITION
Type
ADDITION
Details
The residue was mixed with hot EtOH (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The stirred solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with EtOH (100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C1CCCC=2C=CC(=NC12)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 175 g
YIELD: CALCULATEDPERCENTYIELD 197.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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